molecular formula C22H16N6OS B2953697 N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide CAS No. 894062-65-8

N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide

Cat. No.: B2953697
CAS No.: 894062-65-8
M. Wt: 412.47
InChI Key: QCLFEHJKDSHDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2, also known as ACVR1), a key bone morphogenetic protein (BMP) type I receptor. This compound has emerged as a critical pharmacological tool for investigating the pathogenesis and treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification, as it effectively targets the constitutively active ALK2 mutants (such as the classic R206H variant) that drive this debilitating condition. Research demonstrates its utility in blocking aberrant BMP signaling in cellular models and in reducing heterotopic bone formation in preclinical models of FOP. Furthermore, due to the role of ALK2 signaling in various cancers, this inhibitor is also being explored in oncology research, particularly in the context of breast cancer and diffuse intrinsic pontine glioma (DIPG), where it has been shown to suppress tumor cell proliferation and survival. Its high selectivity profile makes it an invaluable compound for dissecting the specific contributions of ALK2-mediated pathways in developmental biology, skeletal disorders, and oncogenic processes, providing a strong foundation for targeted therapeutic development.

Properties

IUPAC Name

N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-21(13-18-4-2-12-30-18)24-17-7-5-15(6-8-17)19-9-10-20-25-26-22(28(20)27-19)16-3-1-11-23-14-16/h1-12,14H,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLFEHJKDSHDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Hydrazide : Reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
  • Cyclization : The hydrazide is cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Functional Group Modifications : Subsequent modifications lead to the formation of the target compound.

Microwave-assisted synthesis has also been noted for its efficiency in producing this compound, offering shorter reaction times and higher yields .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, disrupting their normal function .
  • Cell Signaling Interference : The compound may interfere with cellular signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within this class demonstrate antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates potential anticancer activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast cancer cells .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds in modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple pathogens
AnticancerIC50 values ranging from 1.35 to 27 μM against various cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Study Example

In a study evaluating the anticancer effects of various derivatives of triazolopyridazines, this compound was tested against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 27 μM. Further molecular docking studies suggested favorable interactions with key proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Core Substitution Patterns

  • Target Compound : Pyridin-3-yl at the 3-position of the triazolo-pyridazine core; phenyl group at the 6-position.
  • N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide () : Pyridin-3-yl at the 3-position, but a thioacetamide substituent at the 6-position linked to a tetrahydrofuran-methyl group.
  • 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203365-53-0, ) : Pyridin-3-yl at the 6-position (vs. 3-position in the target), with a thioacetamide group at the 3-position connected to a thiophen-2-ylmethyl group.
  • N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide (CAS 894997-50-3, ) : Pyridin-4-yl at the 3-position (vs. pyridin-3-yl in the target) and a sulfonamide linkage to thiophene-2-yl.

Substituent Linkages and Functional Groups

  • The target compound employs an acetamide group, whereas and use thioacetamide, and utilizes a sulfonamide. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity compared to acetamides.
  • introduces a tetrahydrofuran-methyl group, enhancing hydrophilicity, while the target compound’s thiophen-2-yl and phenyl groups contribute to aromatic stacking interactions.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C22H17N6OS2 445.5 Pyridin-3-yl at 3-position; phenyl-acetamide-thiophene at 6-position.
C17H17N6O2S 381.4 Thioacetamide with tetrahydrofuran-methyl; pyridin-3-yl at 3-position.
C17H14N6OS2 382.5 Thioacetamide-thiophen-2-ylmethyl; pyridin-3-yl at 6-position.
C20H14N6O2S2 434.5 Sulfonamide-thiophene; pyridin-4-yl at 3-position.

Q & A

Q. What are the key synthetic routes for preparing N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide, and what challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, including:

  • Triazolo-pyridazine core formation : Cyclocondensation of pyridazine derivatives with hydrazines or thiosemicarbazides under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Thiophene-acetamide coupling : Amidation reactions between activated carboxylic acid derivatives (e.g., thiophen-2-ylacetic acid chloride) and the aromatic amine group on the phenyl-triazolo-pyridazine intermediate.

Q. Challenges :

  • Low yields due to steric hindrance at the phenyl-triazolo-pyridazine moiety.
  • Purification difficulties caused by byproducts from incomplete cyclization .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

Critical techniques include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
    • IR Spectroscopy : Confirmation of amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Elemental Analysis : To validate molecular formula accuracy (e.g., C, H, N, S content) .
  • HPLC-MS : For purity assessment (>95%) and detection of trace impurities .

Q. How can computational chemistry aid in designing reactions for this compound?

Integrated computational-experimental workflows, such as those developed by ICReDD, enable:

  • Reaction Path Optimization : Quantum mechanical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent/Reagent Screening : Machine learning models to identify optimal solvents (e.g., DMF vs. THF) and catalysts for improved yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazolo-pyridazine core?

A Design of Experiments (DOE) approach is recommended:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., Pd/C or CuI).
  • Example : achieved 65% yield for a triazole derivative using DMF at 100°C with 5 mol% CuI. Contrastingly, ethanol at reflux gave 42% yield, highlighting solvent polarity's role .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., thiophene vs. furan) to isolate critical pharmacophores .

Q. What strategies are effective for analyzing impurities in synthesized batches?

  • LC-MS/MS : Identify impurities at ppm levels (e.g., unreacted intermediates or hydrolysis products).
  • Reference Standards : Use certified impurities (e.g., Imp. B or C analogs in ) for spiking experiments .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : React with HCl or sodium salts to improve bioavailability, as demonstrated for similar triazolo-pyridazine derivatives .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or VEGFR2) .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over time (e.g., hydrogen bond persistence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.